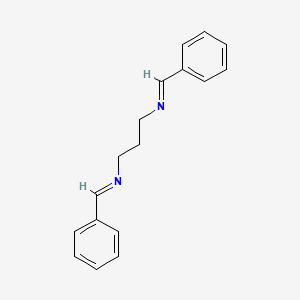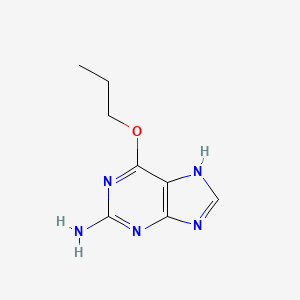
N1,N3-Dibenzylidene-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-Dibenzylidene-1,3-propanediamine is an organic compound with the molecular formula C17H18N2. It is characterized by the presence of two benzylidene groups attached to a 1,3-propanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N3-Dibenzylidene-1,3-propanediamine can be synthesized through the condensation reaction between benzaldehyde and 1,3-propanediamine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bonds. The reaction can be represented as follows:
C6H5CHO+H2NCH2CH2NH2→C6H5CH=NCH2CH2N=CHC6H5+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dibenzylidene-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The benzylidene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of 1,3-propanediamine and benzylamine.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N1,N3-Dibenzylidene-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N3-Dibenzylidene-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzylidene groups play a crucial role in these interactions by providing a reactive site for binding .
Comparison with Similar Compounds
Similar Compounds
- N1,N3-Dibenzylidene-2,2-dimethyl-1,3-propanediamine
- N1,N3-Dibenzylidene-1,3-butanediamine
- N1,N3-Dibenzylidene-1,3-pentanediamine
Uniqueness
N1,N3-Dibenzylidene-1,3-propanediamine is unique due to its specific structural features, including the presence of two benzylidene groups and a 1,3-propanediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
63674-16-8 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[3-(benzylideneamino)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |
InChI Key |
UAAULDPIYJDRKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)

![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)



![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)





